molecular formula C17H18N4O4 B2454680 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1797261-69-8

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2454680
CAS No.: 1797261-69-8
M. Wt: 342.355
InChI Key: GXDLUDCUIWXUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

A study synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), revealing the impact of hydrogen bonding on the self-assembly process. These complexes demonstrated significant antioxidant activity, highlighting their potential in combating oxidative stress-related diseases (Chkirate et al., 2019).

Synthesis and Characterization of Heterocyclic Compounds

Another research focus involved the synthesis of heterocyclic compounds from pyrazole-acetamide derivatives, aiming to explore their structural and spectral properties. These efforts contribute to the development of compounds with potential applications in various fields of chemistry and biology (Panchal & Patel, 2011).

Development of Novel 2-Pyrone Derivatives

Research on the synthesis of novel 2-pyrone derivatives, characterized by single crystal X-ray diffraction and computational studies, adds to the understanding of their structural and electronic properties. These compounds' potential interactions within biological systems were also investigated, indicating their relevance in medicinal chemistry (Sebhaoui et al., 2020).

Antimicrobial and Anticancer Agents

The synthesis and evaluation of pyrazole-imidazole-triazole hybrids for antimicrobial activity, and 5-methyl-4-phenyl thiazole derivatives as anticancer agents, demonstrate the therapeutic potential of these compounds. These studies contribute to the search for new, effective treatments against microbial infections and cancer (Punia et al., 2021; Evren et al., 2019).

Ligand-Protein Interactions and Photovoltaic Efficiency Modeling

Studies on bioactive benzothiazolinone acetamide analogs, exploring their spectroscopic properties, ligand-protein interactions, and potential as photosensitizers in dye-sensitized solar cells, highlight the multifaceted applications of these compounds in both biomedical and energy-related fields (Mary et al., 2020).

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-20-13-6-7-24-10-11(13)12(19-20)8-18-16(22)9-21-14-4-2-3-5-15(14)25-17(21)23/h2-5H,6-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDLUDCUIWXUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.